Tetracosane

Overview

Description

Tetracosane, also known as tetrakosane, is a linear alkane hydrocarbon with the molecular formula C24H50. It is composed of a chain of 24 carbon atoms, each bonded to hydrogen atoms, forming a saturated hydrocarbon. This compound is typically found as colorless, waxy crystals and is known for its high melting point, which ranges from 48 to 54 degrees Celsius . This compound is insoluble in water but highly soluble in organic solvents such as benzene, toluene, and ether .

Biochemical Analysis

Molecular Mechanism

The primary molecular mechanism associated with tetracosane involves its metabolism by microorganisms. Alkane hydroxylases, which are enzymes found in these organisms, catalyze the conversion of this compound to an alcohol . This is the first step in the metabolic pathway that allows these organisms to utilize this compound as a carbon source.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under normal conditions . Under high-temperature conditions, this compound can undergo pyrolysis, leading to the formation of various smaller hydrocarbons .

Metabolic Pathways

This compound is metabolized by certain bacteria through a pathway initiated by the enzyme alkane hydroxylase . This enzyme catalyzes the conversion of this compound to an alcohol, which can then be further metabolized through subsequent reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracosane can be synthesized through various methods, including the Fischer-Tropsch synthesis, which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. Another method is the hydrogenation of higher alkenes or alkynes, where unsaturated hydrocarbons are converted into saturated hydrocarbons in the presence of a catalyst such as palladium or platinum .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the refining of petroleum. The process involves the distillation of crude oil, where different fractions are separated based on their boiling points. This compound is typically found in the higher boiling point fractions and can be isolated through further purification processes .

Chemical Reactions Analysis

Types of Reactions: Tetracosane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.

Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: No significant change as this compound is already saturated

Substitution: Alkyl halides

Scientific Research Applications

Mechanism of Action

Tetracosane exerts its effects primarily through its physical properties rather than specific molecular interactions. As a long-chain hydrocarbon, it can influence the viscosity and melting point of mixtures in which it is present. In thermal energy storage systems, this compound absorbs and releases heat during phase transitions, making it an effective material for maintaining temperature stability .

Comparison with Similar Compounds

- Heneicosane (C21H44)

- Nonacosane (C29H60)

Comparison: Tetracosane is unique among its similar compounds due to its specific chain length of 24 carbon atoms, which gives it distinct physical properties such as melting point and solubility. Compared to heneicosane and nonacosane, this compound has a higher melting point and greater solubility in organic solvents. These properties make it particularly useful in applications requiring precise thermal management and phase change characteristics .

Biological Activity

Tetracosane, a straight-chain alkane with the chemical formula , has garnered attention in recent years for its potential biological activities. This article delves into the various aspects of this compound's biological activity, including its cytotoxic properties, antioxidant effects, and its role in traditional medicine.

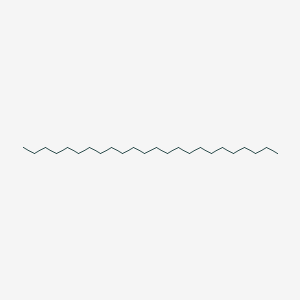

This compound is part of the n-alkane family, characterized by its long carbon chain. Its structure can be represented as follows:

The compound is a colorless, odorless solid at room temperature and is insoluble in water but soluble in organic solvents.

1. Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of several compounds isolated from Acrostichum aureum (a traditional medicinal plant), this compound was tested against gastric cancer cells (AGS), breast cancer cells (MDA-MB-231), and colon cancer cells (HT-29). The results indicated that this compound had an IC50 value ranging from 128.7 μM to >250 μM , suggesting moderate cytotoxic potential compared to other compounds tested .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| AGS | 128.7 - >250 |

| MDA-MB-231 | 128.7 - >250 |

| HT-29 | 128.7 - >250 |

| NIH 3T3 | 128.7 - >250 |

2. Antioxidant Properties

This compound has also been associated with antioxidant activities. A study highlighted that extracts containing this compound displayed significant antioxidant properties, which may contribute to their overall cytotoxic effects on cancer cells . The presence of this compound alongside other bioactive compounds enhances the therapeutic potential of these extracts.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its cytotoxicity may be linked to the induction of apoptosis in cancer cells. In the study involving Acrostichum aureum, this compound was shown to induce apoptosis in AGS cells, with a notable increase in apoptotic activity observed over time .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antioxidant and Cytotoxic Activities : This research assessed the cytotoxic effects of various extracts containing this compound against HeLa (cervical carcinoma) and U251 (glioblastoma) cell lines. The chloroform extract inhibited cell growth significantly more than cisplatin, a common chemotherapy drug .

- Evaluation of Bioactive Compounds : Another study isolated several compounds from Acrostichum aureum, including this compound, and evaluated their cytotoxic activities using the MTT assay. The findings supported the traditional use of this plant in herbal medicine for treating various ailments, including cancer .

Properties

IUPAC Name |

tetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOSGDOYLQNASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50 | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060955 | |

| Record name | n-Tetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-tetracosane is a crystalline waxy solid. Insoluble in water. Used in organic synthesis., Waxy solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetracosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Lignocerane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

736.3 °F at 760 mmHg (NTP, 1992), 391 °C, 390.00 to 392.00 °C. @ 760.00 mm Hg | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lignocerane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

> 113.00 °C (> 235.40 °F) - closed cup | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Slightly soluble in ethanol; very soluble in ethyl ether, Soluble in alcohol | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7991 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7991 g/cu cm at 20 °C, Density: 0.779 g/cu cm (51/4C) | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.07X10-6 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Crystals from ether, White powder | |

CAS No. |

646-31-1 | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetracosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetracosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Tetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ5H1M1D7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lignocerane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °F (NTP, 1992), 50.3 °C, 54 °C | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lignocerane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and molecular weight of tetracosane?

A1: this compound has a molecular formula of C24H50 and a molecular weight of 338.65 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound, being a saturated hydrocarbon, exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to C-H stretching and bending vibrations. These are typically observed around 2900 cm-1 and 1400 cm-1, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal signals primarily in the aliphatic region, indicative of the methylene (-CH2-) groups that constitute the majority of its structure.

Q3: How does the structure of this compound relate to its physical properties?

A3: this compound's linear structure allows for close packing of molecules, contributing to its solid, waxy nature at room temperature. [] This close packing also influences its melting point, which is relatively high for hydrocarbons of similar molecular weights.

Q4: How does this compound behave in thin films on surfaces like graphite?

A4: this compound forms ordered structures on graphite surfaces at low temperatures. [, ] Molecular Dynamics (MD) simulations have shown that these monolayers and bilayers undergo a unique melting process at temperatures higher than bulk this compound, involving gauche defect formation and chain rolling. [, ]

Q5: What happens to the structure of this compound under confinement, for example, inside carbon nanotubes?

A5: Confinement within narrow carbon nanotubes induces conformational changes in this compound, shifting the equilibrium from the usual trans conformation towards a more compact, helical gauche conformation. [] This behavior highlights the impact of spatial restrictions on the structure and potentially the properties of the confined molecule.

Q6: How does this compound interact with other molecules in mixtures?

A6: The solubility of this compound in various hydrocarbon solvents has been studied extensively. [] These studies, often employing models like the Scatchard-Hildebrand equation and UNIFAC, reveal the thermodynamic interactions influencing the miscibility of this compound with other hydrocarbons, relevant for understanding its behavior in complex mixtures like fuels.

Q7: What unique phase transitions does this compound exhibit?

A7: this compound exhibits multiple rotator phases before melting. [, ] These transitions between rotator phases have been investigated using sensitive techniques like silicon microcantilevers, which reveal subtle changes in mechanical properties associated with these transformations. []

Q8: What role does this compound play as a semiochemical?

A8: this compound acts as a kairomone for various insect species. For instance, it plays a crucial role in the adoption process of the parasitic butterfly Phengaris nausithous by Myrmica rubra ants. [] This interaction highlights the importance of this compound in mediating complex ecological relationships.

Q9: Is this compound involved in any disease models?

A9: Studies utilizing a methionine-choline-deficient diet to induce nonalcoholic steatohepatitis (NASH) in mice identified this compound as a potential biomarker in the fecal metabolome. [] While the exact role of this compound in NASH development remains unclear, its presence in the altered metabolome suggests a potential link that warrants further investigation.

Q10: What are the potential applications of this compound in material science?

A10: this compound’s phase transition properties make it a potential candidate for phase change materials (PCMs). [] Microencapsulated this compound with polymer shells like polystyrene show promising mechanical properties for thermal energy storage applications. [] Further research on optimizing encapsulation and improving thermal stability will be crucial for realizing its full potential in this field.

Q11: How is this compound utilized in analytical chemistry?

A11: this compound serves as an internal standard in gas chromatography due to its well-defined properties and availability in pure form. [] It helps to improve the accuracy and reliability of quantitative analyses, particularly for complex mixtures like petroleum products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.